Manganese hydrogen phosphate

Corrosion Science Surface Engineering Inorganic Chemistry

Manganese hydrogen phosphate (MnHPO₄), also known as manganese(II) phosphate dibasic, is an inorganic compound with a molecular weight of 150.917 g/mol. It is a member of the transition metal phosphate family and exists in various hydrated forms, the most common being the monohydrate (MnHPO₄·H₂O) and the trihydrate (MnHPO₄·3H₂O).

Molecular Formula HMnO4P
Molecular Weight 150.917 g/mol
CAS No. 7782-76-5
Cat. No. B1236822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese hydrogen phosphate
CAS7782-76-5
Synonymshureaulite
manganese phosphate
Molecular FormulaHMnO4P
Molecular Weight150.917 g/mol
Structural Identifiers
SMILESOP(=O)([O-])[O-].[Mn+2]
InChIInChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2
InChIKeyCPSYWNLKRDURMG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Hydrogen Phosphate (CAS 7782-76-5): An Overview for Scientific and Industrial Procurement


Manganese hydrogen phosphate (MnHPO₄), also known as manganese(II) phosphate dibasic, is an inorganic compound with a molecular weight of 150.917 g/mol [1]. It is a member of the transition metal phosphate family and exists in various hydrated forms, the most common being the monohydrate (MnHPO₄·H₂O) and the trihydrate (MnHPO₄·3H₂O) [2]. The compound is characterized by its layered crystal structure, where Mn²⁺ ions are octahedrally coordinated by oxygen atoms from (HPO₄)²⁻ groups and water molecules [2]. Its physicochemical properties, including low water solubility, specific thermal decomposition pathways, and electrochemical activity, dictate its distinct roles in corrosion inhibition, catalysis, and energy storage applications [3].

Manganese Hydrogen Phosphate (CAS 7782-76-5): Why Generic Substitution is Not an Option


In the landscape of manganese phosphates, the specific stoichiometry and hydration state of MnHPO₄ confer a unique profile that is not replicated by its close analogs, such as manganese dihydrogen phosphate (Mn(H₂PO₄)₂) or manganese orthophosphate (Mn₃(PO₄)₂). The critical differentiating factor is solubility: MnHPO₄ exhibits low aqueous solubility (Ksp ~10⁻¹⁶), which is essential for its role in forming stable, protective conversion coatings [1]. In stark contrast, Mn(H₂PO₄)₂ is highly water-soluble (60 g/100 mL at 25°C) and hydrolyzes readily, rendering it unsuitable for applications requiring sustained, low-concentration release of active ions . Furthermore, the hydrogen phosphate anion (HPO₄²⁻) imparts a specific acid-base and coordination chemistry that directly influences the compound's thermal decomposition pathway (conversion to Mn₂P₂O₇ at 773 K) [2] and its electrocatalytic activity in the oxygen reduction reaction (ORR), where it outperforms many state-of-the-art manganese oxides . Therefore, substituting MnHPO₄ with another manganese phosphate salt would fundamentally alter the chemical process, leading to unpredictable or suboptimal performance in targeted applications.

Manganese Hydrogen Phosphate (CAS 7782-76-5): A Quantitative Evidence Guide for Differentiated Selection


Manganese Hydrogen Phosphate vs. Manganese Dihydrogen Phosphate: A 99.999%+ Reduction in Aqueous Solubility Defines Application Boundaries

The selection of a manganese phosphate for applications like conversion coatings or corrosion inhibition is critically dependent on its solubility. MnHPO₄ (as the monohydrate) has an experimentally determined solubility product (Ksp) of approximately 1.3 × 10⁻¹⁶, indicating very low aqueous solubility [1]. In direct contrast, the comparator manganese dihydrogen phosphate, Mn(H₂PO₄)₂·2H₂O, is highly soluble, with a measured solubility of 60 g/100 mL in water at 25°C . This represents a difference of several orders of magnitude in solubility, making MnHPO₄ the requisite choice for forming stable, sparingly soluble surface layers that provide long-term protection, while Mn(H₂PO₄)₂ is better suited for processes requiring a high concentration of manganese and phosphate ions in solution.

Corrosion Science Surface Engineering Inorganic Chemistry

Quantified Corrosion Inhibition Efficacy: MnHPO₄-Based Treatment Prevents Corrosion for Over 400 Hours vs. 130–200 Hours for Organic Acid Pickling Alone

The addition of MnHPO₄ to a phosphoric acid-based chemical polishing solution provides a dramatic and quantifiable improvement in the corrosion resistance of treated carbon steel. In a comparative study, steel samples treated with a solution of 10% v/v phosphoric acid containing 10 g/L MnHPO₄ showed no signs of corrosion or weight variation after more than 400 hours of exposure [1]. In contrast, steel samples subjected to pickling treatments with oxalic, tartaric, or phosphoric acid alone exhibited signs of corrosion after 200, 170, and 130 hours, respectively [1]. This demonstrates that the incorporation of MnHPO₄ more than doubles the corrosion protection time compared to the best-performing acid-only pickling method.

Corrosion Inhibition Steel Restoration Surface Treatment

Manganese Phosphate vs. Manganese Oxide Electrocatalysts: Superior ORR Activity for Energy Storage Applications

Manganese phosphate distinguishes itself as a more active catalyst for the oxygen reduction reaction (ORR) in alkaline solution compared to a baseline of state-of-the-art manganese oxides. A comparative study of transition metal phosphates (Mn, Fe, Co, Ni) found that while all exhibited catalytic activity, the manganese phosphate was specifically noted to be "more active than most state-of-the-art manganese oxides" for the ORR . This enhanced activity is attributed to the stabilization of catalytic centers by the phosphate framework .

Electrocatalysis Oxygen Reduction Reaction Metal-Air Batteries

MnHPO₄ as a Precursor for LiMnPO₄ Cathodes: Enabling Specific Discharge Capacities Exceeding 130 mAh/g at 0.1C Rate

Manganese hydrogen phosphate serves as a key precursor in the synthesis of lithium manganese phosphate (LiMnPO₄) composite cathode materials. A patented process utilizes MnHPO₄, reacted with a lithium source and carbon source, followed by calcination at 300–850°C, to produce a LiMnPO₄/carbon composite [1]. The resulting material exhibits excellent electrochemical properties, with a specific discharge capacity exceeding 130 mAh/g at a 0.1C rate and good cycling performance [1]. This positions MnHPO₄ as a valuable starting material for producing high-performance cathode materials, differentiating it from other manganese sources that may not yield the same phase purity or electrochemical performance.

Lithium-ion Batteries Cathode Materials Energy Storage

Manganese Hydrogen Phosphate (CAS 7782-76-5): Validated Scenarios for Industrial and Research Procurement


High-Performance Corrosion Inhibitor in Steel Restoration Formulations

Procure MnHPO₄ for use as a critical additive in chemical polishing solutions for the restoration of corroded steel. As demonstrated by a direct comparative study, incorporating MnHPO₄ at a concentration of 10 g/L in a 10% phosphoric acid solution prevents any visible corrosion or weight loss on treated steel for over 400 hours [1]. This performance more than doubles the protection offered by oxalic acid pickling (200 hours) and triples that of phosphoric acid alone (130 hours) [1]. This application leverages the unique ability of MnHPO₄ to form a durable, protective complex on the steel surface.

Precursor for Advanced Lithium Manganese Phosphate (LiMnPO₄) Battery Cathodes

Utilize MnHPO₄ as a verified precursor for the synthesis of lithium manganese phosphate (LiMnPO₄)/carbon composite cathode materials. A patented method demonstrates that MnHPO₄ can be reacted with a lithium source and carbon source to produce a composite with an average primary particle size of 50–500 nm [2]. The resulting material delivers a specific discharge capacity of more than 130 mAh/g at a 0.1C rate and exhibits good cycling stability [2]. This application provides a clear pathway from a simple manganese salt to a high-performance battery material.

Active Component in Non-Precious Metal Electrocatalysts for Oxygen Reduction

Incorporate MnHPO₄ into the development of novel, low-cost electrocatalysts for the oxygen reduction reaction (ORR) in alkaline media. Research has shown that manganese phosphate is more active than many state-of-the-art manganese oxides for the ORR . This enhanced activity makes MnHPO₄ a compelling candidate for use in the air cathodes of rechargeable metal-air batteries, where efficient ORR is crucial for device performance and round-trip energy efficiency .

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